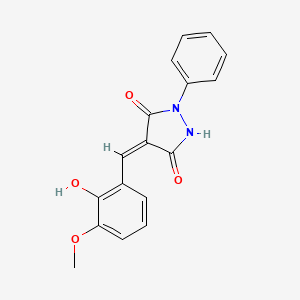
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
Vue d'ensemble
Description
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as HMBPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HMBPD is a derivative of pyrazolidinedione, which is a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Mécanisme D'action
The mechanism of action of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and has low side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of research is the development of this compound as a potential therapeutic agent for cancer treatment. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials. Another area of research is the exploration of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. In addition, the development of novel formulations and delivery methods for this compound may improve its solubility and bioavailability.
Méthodes De Synthèse
4-(2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde and phenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified by recrystallization to obtain this compound in a pure form.
Propriétés
IUPAC Name |
(4E)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-9-5-6-11(15(14)20)10-13-16(21)18-19(17(13)22)12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLNLORYDHQSS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357936 | |
| Record name | (4e)-4-(2-hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5617-08-3 | |
| Record name | (4e)-4-(2-hydroxy-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



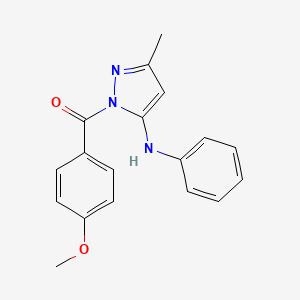

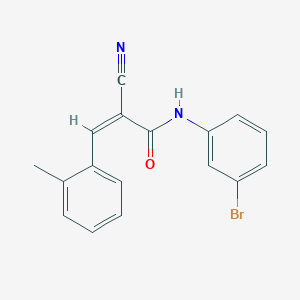
![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
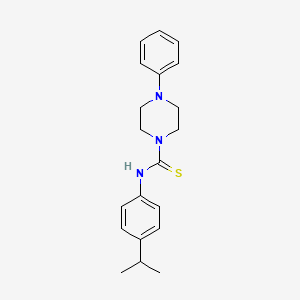
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
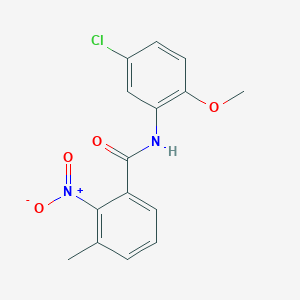
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
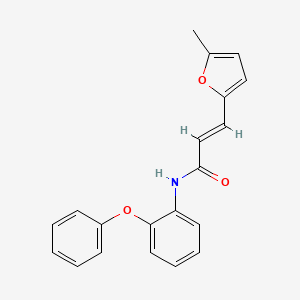
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)